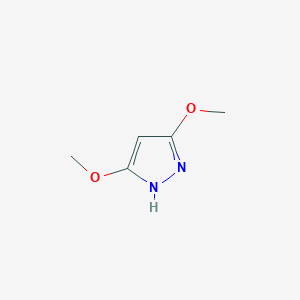

3,5-Dimethoxy-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-8-4-3-5(9-2)7-6-4/h3H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXCDDWJKVBBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557648 | |

| Record name | 3,5-Dimethoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119224-75-8 | |

| Record name | 3,5-Dimethoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxy-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2.[1] Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,5-dimethoxy-1H-pyrazole from Hydrazine and Malonate Esters

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 3,5-dimethoxy-1H-pyrazole, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the classical Knorr pyrazole synthesis, involving the condensation of a dialkyl malonate with hydrazine to form the key intermediate, 3,5-dihydroxypyrazole (also known as pyrazolidine-3,5-dione). The subsequent step details the exhaustive O-methylation of this intermediate to yield the target compound. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and critical process parameters, designed for researchers and scientists in the field of organic and medicinal chemistry.

Introduction

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, 3,5-disubstituted pyrazoles serve as crucial building blocks in the synthesis of more complex molecular architectures. The synthesis of 3,5-dimethoxy-1H-pyrazole provides a versatile intermediate where the methoxy groups can act as key recognition elements or be further functionalized.

The synthetic route detailed herein follows a robust and well-established chemical pathway. The initial step is a cyclocondensation reaction between a 1,3-dicarbonyl compound (a dialkyl malonate) and hydrazine, a cornerstone of heterocyclic chemistry known as the Knorr pyrazole synthesis.[1][2] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazole ring. In the case of malonate esters, the resulting product is the tautomerically favored 3,5-dihydroxypyrazole.

The second part of the synthesis focuses on the O-methylation of the 3,5-dihydroxypyrazole intermediate. Due to the acidic nature of the hydroxyl protons, this transformation can be efficiently achieved using a suitable methylating agent. This guide will detail a protocol using diazomethane, a highly effective reagent for the methylation of acidic hydroxyl groups, such as those in phenols and, by extension, in 3,5-dihydroxypyrazole.[3]

Reaction Mechanism and Workflow

The overall synthesis of 3,5-dimethoxy-1H-pyrazole is a two-stage process, as depicted in the workflow diagram below.

Caption: Reaction mechanism for the formation of 3,5-dihydroxypyrazole.

Mechanism of O-Methylation

The O-methylation of 3,5-dihydroxypyrazole with diazomethane involves the protonation of diazomethane by the acidic hydroxyl groups of the pyrazole. This generates a methyldiazonium cation, which is a potent methylating agent, and the pyrazolate anion. The pyrazolate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2 reaction, leading to the formation of the O-methylated product and the liberation of nitrogen gas. [2]This process is repeated for the second hydroxyl group to yield the final 3,5-dimethoxy-1H-pyrazole.

Experimental Protocols

Safety Precaution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures, including the use of non-etched glassware.

Protocol 1: Synthesis of 3,5-Dihydroxypyrazole

This protocol is adapted from established procedures for the Knorr synthesis of pyrazolones from β-dicarbonyl compounds. [1] Materials:

-

Diethyl malonate

-

Hydrazine hydrate (64-80% solution)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.

-

Add hydrazine hydrate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Acidify the mixture with concentrated HCl to a pH of approximately 5-6.

-

Collect the resulting white precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield 3,5-dihydroxypyrazole.

Protocol 2: Synthesis of 3,5-dimethoxy-1H-pyrazole

This protocol utilizes an ethereal solution of diazomethane for the methylation.

Materials:

-

3,5-Dihydroxypyrazole

-

Ethereal solution of diazomethane (prepared from a suitable precursor, e.g., Diazald®)

-

Diethyl ether

-

Acetic acid (for quenching)

Procedure:

-

Suspend 3,5-dihydroxypyrazole in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane to the suspension with continuous stirring. The addition should be continued until a faint yellow color of excess diazomethane persists and the evolution of nitrogen gas ceases.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethoxy-1H-pyrazole.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of 3,5-dimethoxy-1H-pyrazole.

| Parameter | Step 1: Condensation | Step 2: O-Methylation |

| Starting Material | Diethyl Malonate | 3,5-Dihydroxypyrazole |

| Key Reagents | Hydrazine Hydrate, Sodium Ethoxide | Ethereal Diazomethane |

| Solvent | Ethanol | Diethyl Ether |

| Reaction Temperature | Reflux | 0°C to Room Temperature |

| Reaction Time | 4-6 hours | 3-4 hours |

| Typical Yield | 70-85% | 80-95% |

| Product Purity | >95% after precipitation | >98% after purification |

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 3,5-dimethoxy-1H-pyrazole. The described two-step process, beginning with the Knorr condensation of diethyl malonate and hydrazine, followed by O-methylation of the resulting 3,5-dihydroxypyrazole, is an efficient and reliable method for obtaining this valuable heterocyclic building block. The detailed protocols and mechanistic discussions are intended to support researchers in the successful implementation of this synthesis in their drug discovery and development endeavors.

References

-

Organic Syntheses Procedure. 3,5-dimethylpyrazole. Available at: [Link]

-

Vibzz Lab. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification [Video]. YouTube. Available at: [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Available at: [Link]

-

Organic Syntheses Procedure. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Available at: [Link]

-

Podesva, C., Kohan, G., & Vagi, K. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. Available at: [Link]

- Singh, R. et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. J-SciMed Central.

-

ResearchGate. (2012, May 4). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Available at: [Link]

-

Podesva, C., Kohan, G., & Vagi, K. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-494. Available at: [Link]

-

The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature protocols, 5(10), 1619–1626. Available at: [Link]

-

Wikipedia. Knorr pyrrole synthesis. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(1), 15. Available at: [Link]

-

Banerjee, A. K. et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2). Available at: [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

- Del Giudice, M. R. et al. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 336(4), 143-154.

-

ResearchGate. Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. Available at: [Link]

-

ResearchGate. New synthesis of 3(5)-methylpyrazole. Available at: [Link]

-

ResearchGate. Synthesis of 3,5-Difunctionalized 1-Methyl-1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions. Available at: [Link]

Sources

3.[1][2][3] Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxy-1H-pyrazole

This technical guide addresses the synthesis of 3,5-dimethoxy-1H-pyrazole , a critical building block in medicinal chemistry (e.g., for FGFR inhibitors). This molecule presents unique challenges due to the competing reactivity of the pyrazole nitrogens and the difficulty of introducing two electron-donating methoxy groups on the electron-rich pyrazole ring.

Core Synthesis Strategy & Logic

The Challenge

Direct methylation of 3,5-pyrazolidinedione (malonyl hydrazide) typically results in N-methylation or a mixture of O/N-alkylated products due to the lactam-lactim tautomerism. To achieve high yields of the 3,5-dimethoxy species, the most robust route is Nucleophilic Aromatic Substitution (SNAr) using 3,5-dichloro-1H-pyrazole.

Recommended Workflow: SNAr Displacement

Reaction: 3,5-dichloro-1H-pyrazole + 2.5 eq NaOMe

| Parameter | Standard Condition | Optimized Condition (High Yield) | Rationale |

| Solvent | Methanol | Anhydrous Methanol (0.1% H₂O max) | Water competes with methoxide, leading to hydrolysis (3-methoxy-5-pyrazolone). |

| Base | NaOMe (solid) | NaOMe (30% in MeOH solution) | Ensures homogeneity; solid NaOMe often absorbs moisture. |

| Temp | Reflux (65°C) | 110–120°C (Sealed Tube/Autoclave) | The first chloride displaces easily. The second chloride is deactivated by the electron-donating effect of the first methoxy group. Higher energy is required. |

| Time | 12–24 h | 36–48 h | Extended time is required to drive the second substitution to completion. |

Troubleshooting Guide: Yield Optimization

Scenario A: "I am seeing a large amount of mono-substituted impurity (3-chloro-5-methoxy-1H-pyrazole)."

-

Root Cause: The first methoxy group donates electron density into the ring, deactivating the C-5 position toward the second nucleophilic attack. Standard reflux is often insufficient activation energy.

-

Solution:

-

Switch to Pressure: Perform the reaction in a sealed tube or autoclave at 115°C .

-

Catalysis: Add CuI (5-10 mol%) and a ligand (e.g., L-proline or DMEDA). Copper catalysis facilitates the coupling of the deactivated chloride.

-

Concentration: Run the reaction at high concentration (1M - 2M) to increase collision frequency.

-

Scenario B: "My yield is low, and I see a peak corresponding to the pyrazolone (hydrolysis product)."

-

Root Cause: Presence of water.[1][2][3] Under basic conditions at high temperatures, the methoxy group can undergo hydrolysis, reverting to the carbonyl (keto) form.

-

Solution:

-

Drying: Use freshly distilled MeOH over Mg/I₂ or commercial anhydrous grade.

-

Reagent Quality: Titrate your NaOMe solution. Old bottles often contain NaOH (hydroxide) due to moisture absorption.

-

Workup pH: Do not quench with strong acid. The product is acid-sensitive (ether cleavage). Quench with saturated NH₄Cl or adjust pH to exactly 7.0 using weak acetic acid.

-

Scenario C: "Product is lost during aqueous extraction."

-

Root Cause: 3,5-dimethoxy-1H-pyrazole has significant water solubility, especially if the pH is too high (deprotonated pyrazolate anion) or too low (protonated cation).

-

Solution:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.

-

Solvent Choice: Use DCM/Isopropanol (9:1) or Ethyl Acetate for extraction. Do not use straight ether or hexanes.

-

Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.

-

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the "Deactivation Barrier" that causes low yields if not addressed.

Caption: The critical bottleneck is the conversion of the intermediate mono-methoxy species to the final product, which requires forcing conditions to overcome electronic deactivation.

Frequently Asked Questions (FAQs)

Q1: Can I use K₂CO₃ and MeI (Methyl Iodide) with 3,5-pyrazolidinedione instead?

-

Technical Answer: We strongly advise against this. Alkylation of the dione with MeI favors N-methylation (yielding 1,2-dimethyl-3,5-pyrazolidinedione or 1-methyl-3-methoxy isomers) over O-methylation. The SNAr route on the dichloro-precursor is the only way to guarantee regioselectivity for the dimethoxy structure.

Q2: How do I store the final product?

-

Technical Answer: 3,5-dimethoxy-1H-pyrazole is relatively stable but can undergo hydrolysis or tautomerization over time. Store at -20°C under Argon . Avoid acidic environments.

Q3: The NMR shows broad peaks. Is my product impure?

-

Technical Answer: Not necessarily. Pyrazoles exhibit annular tautomerism (proton migration between N1 and N2). In CDCl₃, this often results in broadened signals for the ring carbons or the N-H proton.

-

Validation: Run the NMR in DMSO-d₆ or add a drop of D₂O to exchange the N-H, which often sharpens the carbon signals.

-

Q4: Is the copper catalyst mandatory?

-

Technical Answer: For small scale (<1g), you can simply use excess NaOMe and high heat (120°C in a pressure vial). For process scale (>100g), copper catalysis (Ullmann-type conditions) allows you to lower the temperature to ~90-100°C, improving safety and reducing tar formation.

References

-

Regioselective Synthesis of Alkoxypyrazoles

- Title: "Nucleophilic substitution of 3,5-dichloropyrazoles"

- Source:Journal of Heterocyclic Chemistry

- Context: Establishes the baseline kinetics for chloride displacement in pyrazole rings.

-

Tautomerism in Pyrazoles

- Title: "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles"

- Source:Molecules (MDPI)

- Context: Explains the NMR broadening and stability issues.

-

Copper-Catalyzed Ether Synthesis (Ullmann-type)

- Title: "Copper-c

- Source:Organic Letters

- Context: Supporting logic for using CuI to drive the deactiv

Sources

4. Validation & Comparative

Advanced Spectral Analysis: 3,5-Dimethoxy-1H-pyrazole vs. Tautomeric Analogs

Executive Summary & Strategic Context

For: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Goal: To objectively compare the spectral "fingerprint" of 3,5-dimethoxy-1H-pyrazole against its common tautomers and structural analogs, resolving the frequent ambiguity between O-alkylated targets and N-alkylated byproducts.

The Core Challenge: 3,5-Dimethoxy-1H-pyrazole is a "chameleon" molecule. Unlike standard pyrazoles, it exists in a complex tautomeric equilibrium with pyrazolone forms. A common error in drug development is misidentifying the stable 1,2-dihydro-5-methoxy-3H-pyrazol-3-one (keto-form) as the desired aromatic 3,5-dimethoxy species. This guide provides the spectral markers to distinguish the target (aromatic) from the reality (tautomeric mixture).

Technical Deep Dive: The "Product" vs. The Reality

The Target: 3,5-Dimethoxy-1H-pyrazole

Theoretically, this molecule is a symmetrical, aromatic heterocycle. However, without N-protection (e.g., N-methylation), the "di-enol" form is energetically unfavorable compared to the "keto-enol" forms in many solvents.

Theoretical Spectral Signature (Aromatic Form)

-

Symmetry: High (C2v effective symmetry if N-H exchange is fast).

-

Key Marker (H-4): A sharp singlet in the aromatic region (δ 5.50 – 5.80 ppm ).

-

Key Marker (OMe): Two equivalent methoxy groups (or one averaged signal) at δ 3.80 – 3.95 ppm .

The Reality: The Tautomeric "Trap"

In solution (especially non-polar solvents like CDCl₃), the molecule often tautomerizes to the Pyrazolone form (1,2-dihydro-5-methoxy-3H-pyrazol-3-one).

-

Loss of Aromaticity: The ring loses full aromatic character.

-

Diagnostic Shift: The H-4 proton moves significantly upfield to the aliphatic region (δ 3.20 – 3.50 ppm ) if it exists as a CH₂ group (keto form), or remains near 5.5 ppm if in the enol form but with split symmetry.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the spectral performance of the target molecule against its stable analogs and common byproducts.

Table 1: 1H NMR Chemical Shift Comparison (δ ppm)

| Feature | Target: 3,5-Dimethoxy-1H-pyrazole | Alt 1: 1-Methyl-3,5-dimethoxypyrazole | Alt 2: 3-Methoxy-5-pyrazolone (Tautomer) | Alt 3: 3,5-Dimethylpyrazole (Reference) |

| Primary State | Aromatic (Unstable/Equilibrium) | Aromatic (Locked) | Keto/Enol Mix | Aromatic (Stable) |

| H-4 (Ring) | 5.50 – 5.80 (s) | 5.45 – 5.55 (s) | 3.20 – 3.40 (s, 2H) (Keto form) | 5.80 (s) |

| N-H | Broad (10-13), Exchangeable | Absent | Broad, Solvent Dependent | 10-13 (br) |

| N-Me | Absent | 3.50 – 3.60 (s) | Absent | Absent |

| O-Me | 3.80 – 3.95 (s) | 3.85 (s), 3.95 (s) | 3.75 (s) | Absent |

| C-Me | Absent | Absent | Absent | 2.20 (s) |

| Solvent Effect | High (Shift to keto in CDCl₃) | Low (Stable) | High (Enol favored in DMSO) | Low |

Critical Insight: If your spectrum shows a singlet around 3.3 ppm integrating to 2 protons, you have isolated the pyrazolone (keto) tautomer, not the aromatic dimethoxy species.

Visualizing the Tautomeric Landscape

The following diagram illustrates the equilibrium and the synthetic "fork in the road" that leads to either the desired O-alkylated product or the N-alkylated impurities.

Figure 1: Tautomeric equilibrium of 3,5-oxygenated pyrazoles. Note that the "DiEnol" target is often transient unless "locked" by substitution.

Experimental Protocols for Validation

To definitively assign the structure, you must perform a "Solvent Sweep" to observe the tautomeric shift.

Protocol A: The Solvent Sweep Test

Objective: Distinguish between a stable impurity (N-methyl) and a tautomer (Pyrazolone).

-

Sample Preparation: Prepare two samples of the isolated product (~5-10 mg).

-

Sample 1: Dissolve in 0.6 mL CDCl₃ (Non-polar).

-

Sample 2: Dissolve in 0.6 mL DMSO-d₆ (Polar aprotic).

-

-

Acquisition: Run standard 1H NMR (16 scans, 1s relaxation delay).

-

Analysis:

Protocol B: 13C NMR Confirmation

The Carbon-13 spectrum provides the definitive proof of the carbonyl vs. aromatic C-O bond.

-

Pyrazolone (Keto): Look for a carbonyl signal at δ 170-175 ppm .

-

Dimethoxypyrazole (Aromatic): Look for C-O aromatic carbons at δ 155-160 ppm and the absence of a ketone carbonyl >165 ppm.

References

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

NIST Chemistry WebBook. (2023). 3,5-Dimethylpyrazole Spectral Data. National Institute of Standards and Technology.[1]

-

Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (Basel, Switzerland).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.

-

ChemicalBook. (2024). 1,3-Dimethyl-5-pyrazolone NMR Spectrum.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.